3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid is a chemical compound characterized by its thiazole ring structure, which contributes to its biological activity and potential applications in pharmaceuticals. This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its molecular structure. It is recognized for its potential in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds.
The compound can be synthesized from various starting materials, including thiazole derivatives and propanoic acid. It has been studied for its biological properties and synthetic methodologies in several research publications and chemical databases.
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid falls under the category of organic compounds, specifically as a thiazole-containing amino acid. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid can be achieved through several methods:
In one reported synthesis method, 4-methylthiazole is reacted with an appropriate acylating agent to form an amide intermediate, which is subsequently hydrolyzed to yield 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid. The reaction conditions typically involve solvents such as dimethylformamide or dichloromethane and may require catalysts to promote the reaction efficiency .
The molecular structure of 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid features a thiazole ring linked to a propanoic acid chain. The thiazole ring contributes to the compound's unique properties and reactivity.
Molecular Data:
The compound exhibits distinct functional groups that play critical roles in its interaction with biological targets.
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic properties of the thiazole ring and the sterics around the propanoic acid moiety. Reaction conditions such as temperature, solvent choice, and the presence of catalysts can significantly affect yields and product distributions .
The mechanism of action for 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins.
Research indicates that compounds containing thiazole moieties often exhibit antimicrobial activity by inhibiting bacterial growth through interference with metabolic pathways . The specific interactions depend on the structural conformation and electronic characteristics of the compound.
The compound exhibits typical behavior associated with amino acids:
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid has potential applications in various fields:
Research continues to explore its full range of biological activities and applications in drug development .
The thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen atoms (molecular formula C₃H₃NS)—represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic configuration combines an electron-donating sulfur atom and an electron-accepting imine group (-C=N-), creating a polarized ring system that readily engages with diverse biological targets. This electronic profile, coupled with aromatic character from sulfur's lone pair delocalization (fulfilling Hückel's 6π electron rule), makes thiazole an exceptionally versatile pharmacophore [3]. The scaffold's structural plasticity allows for extensive derivatization at C-2, C-4, and C-5 positions, enabling medicinal chemists to fine-tune physicochemical properties and target affinity.
Table 1: Clinically Approved Thiazole-Containing Drugs and Therapeutic Applications
Drug Name | Thiazole Subtype | Primary Therapeutic Use | Key Biological Target |
---|---|---|---|
Riluzole | 2-Aminothiazole | Amyotrophic Lateral Sclerosis (ALS) | Glutamate neurotransmission |
Pramipexole | Aminothiazole (fused) | Parkinson's Disease | Dopamine D2 Receptor |
Thiamine (Vitamin B1) | Thiazolium cation | Neurological function | Cofactor in carbohydrate metabolism |
ASN115 (Tozadent) | Benzothiazole derivative | Parkinson's Disease (Phase II trials) | Adenosine A2A Receptor |
Sulfathiazole | Aminothiazole-sulfonamide | Antibacterial | Dihydropteroate synthase |
Thiazole's bioisosteric versatility is exemplified by its ability to mimic pyridine, phenyl, and other heterocycles while offering superior metabolic stability in many contexts. For instance, pramipexole employs the 2-aminothiazole moiety as a catechol isostere, providing dopamine receptor agonism without the pharmacokinetic liabilities of ortho-dihydroxybenzene structures [3]. This strategic bioisosterism extends to CNS drug design, where thiazole derivatives demonstrate enhanced blood-brain barrier permeability due to optimal logP/logD profiles—typically between 1.5-3.5—achieved through alkyl or aryl substitutions [3]. Contemporary drug discovery programs increasingly exploit thiazole's capacity to engage in hydrogen bonding (via nitrogen atoms), π-π stacking (through the aromatic ring), and hydrophobic interactions (via sulfur or substituents), establishing it as an indispensable scaffold across target classes.
The therapeutic exploration of thiazoles spans over eight decades, beginning with the serendipitous discovery of sulfathiazole's antibacterial properties in the 1940s. This aminothiazole-sulfonamide hybrid established the foundational role of thiazoles in anti-infective development by inhibiting dihydropteroate synthase, a crucial enzyme in bacterial folate biosynthesis [3]. The subsequent elucidation of thiamine (Vitamin B₁) as an essential thiazolium-containing cofactor further highlighted the scaffold's biological significance in fundamental metabolic processes. This dual recognition—as both a drug scaffold and endogenous cofactor—catalyzed intensive research into thiazole-based therapeutics.
The 1990s witnessed a renaissance in thiazole anticancer research following riluzole's neuroprotective mechanism elucidation. Structure-activity relationship (SAR) studies revealed that 2-aminothiazole derivatives bearing lipophilic substituents exhibited potent activity against tyrosine kinases and other oncogenic targets. For example, dasatinib's development incorporated a 2-aminothiazole-5-carboxamide core to target BCR-ABL fusion protein in chronic myelogenous leukemia [3]. Contemporary screening programs have identified thiazole derivatives with sub-micromolar activity against diverse cancer cell lines, including:
Antimicrobial research has similarly advanced, with modern thiazole derivatives overcoming historical limitations like narrow spectrum activity. Recent innovations include thiazole-azole hybrids that disrupt fungal ergosterol biosynthesis and quorum-sensing inhibitors incorporating 4-methylthiazole pharmacophores for Pseudomonas aeruginosa biofilm disruption [4]. The persistent evolution of resistance mechanisms necessitates novel structural approaches, positioning thiazole—with its proven adaptability—as a critical scaffold for next-generation anti-infectives.
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid represents a structurally optimized thiazole derivative where the propanoic acid tether enables versatile conjugation chemistry while the 4-methyl group enhances lipophilicity. The compound's molecular architecture (C₇H₉NO₂S; MW 171.22 g/mol) features several strategically positioned functional elements: the thiazole nitrogen acts as a hydrogen bond acceptor, the carboxylic acid provides hydrogen bonding capacity and charge modulation, and the methyl group at C-4 fine-tunes electron density and steric bulk [1] [6]. These features collectively enable its application as:
Table 2: Physicochemical Properties of 3-(4-Methyl-1,3-thiazol-2-yl)propanoic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₉NO₂S | Elemental Analysis |
Molecular Weight | 171.22 g/mol | Calculated |
Boiling Point | 323.5 °C at 760 mmHg | Experimental [1] |
Density | 1.293 g/cm³ | Experimental [1] |
SMILES | O=C(O)CCC1=NC(C)=CS1 | Canonical [6] |
InChI Key | HPMBMJNAPIPXFK-UHFFFAOYSA-N | Standard [1] |
logP (Predicted) | 1.2 ± 0.5 | Computational |
Hydrogen Bond Donors | 1 (COOH) | Calculated |
Hydrogen Bond Acceptors | 3 (N, O, O) | Calculated |
Synthetically, this compound is typically accessed via Hantzsch thiazole synthesis—a condensation reaction between thioureas/thioamides and α-halocarbonyls. Modern adaptations employ N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde derivatives under aqueous basic conditions (sodium carbonate) to improve yields and purity [4]. The Hantzsch approach remains favored for its atom economy and tolerance of diverse substituents; for example, substituting chloroacetaldehyde with 2-bromo-4′-methylacetophenone would yield 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)propanoic acid derivatives. Recent innovations have demonstrated microwave-assisted Hantzsch reactions that reduce synthesis times from hours to minutes while maintaining yields >85% for 4-methylthiazole propanoates [4].
The carboxylic acid functionality enables straightforward derivatization into bioactive conjugates. Notable applications include:
Ongoing research explores this compound's utility in fragment-based drug discovery (FRBDD), where its moderate size (MW < 250 Da) and favorable ligand efficiency serve as starting points for structure-guided optimization against challenging biological targets [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2